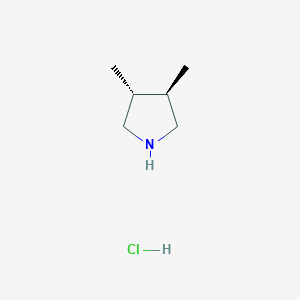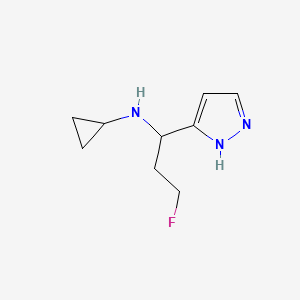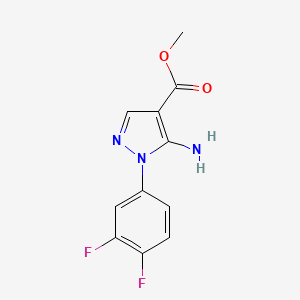![molecular formula C14H13N3O2S B11789348 2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)
2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the formation of the thiazole and triazole rings followed by their fusion. One common method involves the reaction of 4-ethylphenyl isothiocyanate with hydrazine to form the thiosemicarbazide intermediate. This intermediate then undergoes cyclization with chloroacetic acid under reflux conditions to form the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole/triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Triazole Derivatives: Compounds like fluconazole and voriconazole.
Uniqueness
2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to its combined thiazole and triazole structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
特性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
2-[6-(4-ethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-2-9-3-5-10(6-4-9)13-11(7-12(18)19)20-14-15-8-16-17(13)14/h3-6,8H,2,7H2,1H3,(H,18,19) |
InChIキー |
ITGSDKAPWHDSSQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)


![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)









